[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride
Overview
Description
[®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl]palladium(II) chloride is a chiral palladium complex widely used in asymmetric catalysis. This compound is notable for its ability to facilitate a variety of chemical transformations with high enantioselectivity, making it a valuable tool in the synthesis of chiral molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl]palladium(II) chloride typically involves the reaction of [®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl] with a palladium(II) chloride source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reaction is often performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl]palladium(II) chloride undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the insertion of the palladium center into a carbon-halogen bond, forming a palladium-halide complex.
Reductive Elimination: This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond, releasing the palladium catalyst.
Substitution: Ligand exchange reactions where one ligand on the palladium center is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include halides, organometallic reagents, and various ligands. Typical conditions involve the use of inert atmospheres, moderate temperatures, and solvents like dichloromethane, toluene, or tetrahydrofuran .
Major Products
The major products formed from these reactions are often chiral molecules, which are valuable in pharmaceuticals and fine chemicals. The high enantioselectivity of the catalyst ensures that the products are obtained with high optical purity .
Scientific Research Applications
[®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl]palladium(II) chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl]palladium(II) chloride involves the coordination of the palladium center to the substrate, followed by oxidative addition, migratory insertion, and reductive elimination steps. The chiral environment provided by the bisphosphine ligand ensures high enantioselectivity in the catalytic cycle .
Comparison with Similar Compounds
[®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl]palladium(II) chloride is unique due to its high enantioselectivity and versatility in catalysis. Similar compounds include:
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Another palladium complex used in cross-coupling reactions.
trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II): Known for its use in C-C and C-N cross-coupling reactions.
Dichlorido(N-o-tolyl-1,1-di-p-tolylphosphanamine)(methoxydi-p-tolylphosphane)palladium(II): Utilized in various catalytic processes.
These compounds share similar catalytic properties but differ in their ligand structures and specific applications, highlighting the unique advantages of [®-(+)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl]palladium(II) chloride in asymmetric catalysis.
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichloropalladium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.2ClH.Pd/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;;;/h5-32H,1-4H3;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKISPNGKUJAU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Pd]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40Cl2P2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191654-69-0 | |
Record name | 191654-69-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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